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Compound of Interest

Compound Name: TTR stabilizer L6

Cat. No.: B15621043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transthyretin (TTR) stabilizer

L6, a compound identified as a potential therapeutic agent for familial amyloid polyneuropathy

(FAP). FAP is a debilitating neurodegenerative disorder arising from the destabilization and

aggregation of the TTR protein. L6, with its novel skeletal structure, demonstrates the ability to

stabilize the TTR tetramer, thereby inhibiting the amyloid fibril formation that is characteristic of

the disease.

Core Compound Details
Identifier Value

Compound Name L6

Systematic Name
6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-

1,3(2H)-dione

Molecular Formula C₁₉H₁₁NO₄[1]

Molecular Weight 317.29 g/mol [1][2]

Mechanism of Action

Binds to the thyroxine (T4) binding pocket of the

TTR tetramer, preventing its dissociation into

monomers.[1][2]
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Chemical Structure
The chemical structure of L6 is 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.

[3] This novel structure was identified through virtual screening of a lead-like chemical library,

followed by biochemical assays.[3]

Experimental Data and Protocols
In Vitro Efficacy
1. Inhibition of TTR Amyloid Fibril Formation:

L6 has been shown to effectively inhibit the formation of amyloid fibrils from both wild-type (WT)

and the V30M mutant TTR, which is a common mutation in FAP.[3]

TTR Type L6 Concentration Inhibition of Fibril Formation

Wild-Type (WT) 10 µM Significant suppression[3]

Wild-Type (WT) 30 µM Stronger suppression[3]

V30M Mutant 10 µM
Inhibition of monomer

formation[3]

Experimental Protocol: Thioflavin T (ThT) Binding Assay

This assay is used to quantify the formation of amyloid fibrils.

Reagents: Recombinant WT or V30M TTR (0.2 mg/ml), 200 mM acetate buffer (pH 3.8 for

WT, pH 4.4 for V30M), 100 mM KCl, 1 mM EDTA, Thioflavin T (ThT), L6, and/or Diflunisal.[3]

Procedure:

Incubate recombinant TTR with the indicated concentrations of L6 or other compounds in

the acetate buffer for 72 hours at 37°C to induce amyloid fibril formation.[3]

After incubation, add ThT to the samples.
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Measure the fluorescence intensity using a spectrofluorometer. An increase in

fluorescence indicates the presence of amyloid fibrils.

2. Stabilization of TTR Tetramer in Cell Culture:

Treatment of HEK293 cells stably expressing V30M TTR with L6 resulted in the stabilization of

the TTR tetramer.[3]

Cell Line L6 Concentration Observation

HEK293 (expressing V30M

TTR)
10 µM

Detection of TTR dimers by

Western blot, indicating

stabilization of the secreted

TTR.[3]

Experimental Protocol: Cell Culture and Western Blotting

Cell Culture:

Culture HEK293 cells stably expressing V30M TTR in DMEM supplemented with 10% fetal

bovine serum and 2% antibiotics at 37°C.[3]

Incubate the cells with 10 µM of L6 for 24 hours.[3]

Western Blotting:

Collect the culture media.

Analyze the collected media by Western blotting using an anti-TTR antibody to detect the

different forms of TTR (monomer, dimer, tetramer).[3]

Crystallographic Analysis of L6 Binding to TTR
X-ray crystallography has revealed that L6 binds to the T4 binding sites of wild-type TTR.[4]
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Resolution PDB Accession Code Key Interactions

1.4 Å 5AYT[4]

A hydrogen-bond network is

formed among Ser117,

Thr119, a water molecule, and

the carbonyl group of L6. CH/π

interactions are observed with

the side chains of Leu17 and

Ala108.[4]

Experimental Protocol: X-ray Crystallography

The specific details of the crystallization and data collection are available in the publication

associated with the PDB accession code 5AYT.[4]

Visualizations
Logical Workflow for L6 Identification and Validation
The following diagram illustrates the workflow from virtual screening to the validation of L6 as a

TTR stabilizer.
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Caption: Workflow for the identification and validation of L6.

Signaling Pathway: TTR Amyloidogenesis and Inhibition
by L6
This diagram depicts the pathway of TTR amyloid fibril formation and the mechanism of

inhibition by L6.
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Caption: Inhibition of TTR amyloidogenesis by L6.

Conclusion
L6 represents a promising lead compound for the development of therapeutics for familial

amyloid polyneuropathy. Its novel chemical structure and demonstrated ability to stabilize the

TTR tetramer through binding at the T4 pocket make it a subject of significant interest for

further preclinical and clinical investigation. The detailed experimental protocols and data

presented in this guide provide a solid foundation for researchers and drug development

professionals working in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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